4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-OXO-3,4-DIHYDRO-2H-CHROMEN-6-YL)OXY]PHENYL CYANIDE
Description
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-OXO-3,4-DIHYDRO-2H-CHROMEN-6-YL)OXY]PHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety, a cyano group, and a chromenyl group
Properties
IUPAC Name |
4-(benzotriazol-1-yl)-5-[(2-oxo-3,4-dihydrochromen-6-yl)oxy]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13N5O3/c24-12-15-10-20(28-19-4-2-1-3-18(19)26-27-28)22(11-16(15)13-25)30-17-6-7-21-14(9-17)5-8-23(29)31-21/h1-4,6-7,9-11H,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQHIDQFCOJHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-OXO-3,4-DIHYDRO-2H-CHROMEN-6-YL)OXY]PHENYL CYANIDE typically involves multiple steps, starting with the preparation of the benzotriazole and chromenyl intermediates. The benzotriazole fragment can be introduced into the molecule through various reactions, such as the copper-catalyzed azide-alkyne cycloaddition (click chemistry) . The chromenyl group is often synthesized via cyclization reactions involving salicylaldehyde derivatives. The final coupling of these intermediates under controlled conditions yields the target compound.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to primary amines under hydrogenation conditions.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-OXO-3,4-DIHYDRO-2H-CHROMEN-6-YL)OXY]PHENYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Its potential as a pharmacophore for developing new drugs, especially those targeting cancer and neurodegenerative diseases, is being explored.
Industry: It is used in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-OXO-3,4-DIHYDRO-2H-CHROMEN-6-YL)OXY]PHENYL CYANIDE involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, making it useful in metal chelation therapy. The cyano group can interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The chromenyl group can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar compounds include other benzotriazole derivatives and chromenyl-containing molecules. For example:
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: This compound also features a benzotriazole moiety and exhibits biological activity against acetylcholinesterase .
Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: Known for its use in click chemistry, this compound stabilizes copper(I) ions and enhances catalytic effects .
2-(1H-1,2,3-benzotriazol-1-yl)-N’-(4-hydroxybenzylidene)acetohydrazide: This compound is used in medicinal chemistry for its potential antimicrobial properties .
The uniqueness of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-OXO-3,4-DIHYDRO-2H-CHROMEN-6-YL)OXY]PHENYL CYANIDE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
